molecular formula C11H8ClF2N4NaO3S B12903902 Sodium 2-amino-6-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)toluene-4-sulphonate CAS No. 84100-32-3

Sodium 2-amino-6-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)toluene-4-sulphonate

Cat. No.: B12903902
CAS No.: 84100-32-3
M. Wt: 372.71 g/mol
InChI Key: MFCDEHPQPKZEKI-UHFFFAOYSA-M
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Description

Sodium 2-amino-6-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)toluene-4-sulphonate (CAS 84100-32-3) is a sulphonated aromatic compound featuring a pyrimidinylamino substituent. Its molecular formula is C₁₁H₈ClF₂N₄NaO₃S, with a molecular weight of 372.710 g/mol and a calculated LogP of -0.349, indicating high hydrophilicity . The compound is analyzed via reverse-phase HPLC using a Newcrom R1 column, optimized with acetonitrile-water-phosphoric acid mobile phases, and is applicable in pharmacokinetics and impurity isolation .

Properties

CAS No.

84100-32-3

Molecular Formula

C11H8ClF2N4NaO3S

Molecular Weight

372.71 g/mol

IUPAC Name

sodium;3-amino-5-[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]-4-methylbenzenesulfonate

InChI

InChI=1S/C11H9ClF2N4O3S.Na/c1-4-6(15)2-5(22(19,20)21)3-7(4)16-10-8(12)9(13)17-11(14)18-10;/h2-3H,15H2,1H3,(H,16,17,18)(H,19,20,21);/q;+1/p-1

InChI Key

MFCDEHPQPKZEKI-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=C(C=C1NC2=C(C(=NC(=N2)F)F)Cl)S(=O)(=O)[O-])N.[Na+]

Origin of Product

United States

Preparation Methods

Multi-Step Organic Synthesis

The synthesis of Sodium 2-amino-6-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)toluene-4-sulphonate involves several stages:

  • Starting Material Selection :

    • The process begins with the selection of 3-amino-5-(5-chloro-2,6-difluoropyrimidinyl)-4-methylbenzenesulfonic acid as the parent compound.
    • This intermediate is crucial for incorporating the sulphonate group and pyrimidine functionality.
  • Functional Group Activation :

    • The amino group is activated to enable nucleophilic substitution reactions.
    • Pyrimidine derivatives are introduced through controlled reactions with chlorinated and fluorinated reagents.
  • Salt Formation :

    • The final step involves neutralization with sodium hydroxide or other sodium salts to form the monosodium derivative.

Chromatographic Purification

Post-synthesis, chromatographic methods such as reverse-phase HPLC are employed to purify the compound and isolate impurities. This step ensures high purity suitable for pharmacological applications.

Reaction Conditions

Solvents

Commonly used solvents include:

  • Acetonitrile (MeCN)
  • Water
    These solvents provide a stable medium for reactions involving sulphonate groups and pyrimidines.

Catalysts

Acidic catalysts such as phosphoric acid or formic acid are used depending on compatibility with downstream applications like mass spectrometry.

Temperature and Pressure

Reactions are carried out under controlled temperature (typically 60–80°C) to optimize yield while minimizing side reactions.

Analytical Techniques for Monitoring Synthesis

To ensure successful synthesis, analytical techniques are employed:

  • HPLC Analysis :
    • Reverse-phase HPLC columns (e.g., Newcrom R1) are used to monitor reaction progress and purity levels.
  • Mass Spectrometry :
    • MS-compatible conditions allow for precise identification of molecular fragments and impurities.

Data Table: Key Parameters in Synthesis

Step Reagents/Conditions Purpose
Starting Material Activation Amino group activation Enables nucleophilic substitution
Pyrimidine Introduction Chlorinated/fluorinated pyrimidine reagents Incorporates pyrimidine functionality
Salt Formation Sodium hydroxide Forms monosodium derivative
Purification Reverse-phase HPLC Removes impurities

Chemical Reactions Analysis

Sulfonate Group Reactivity

The sodium sulfonate group (-SO₃Na) enables solubility in polar solvents and participates in ion-exchange and coupling reactions. Key reactions include:

  • Ion exchange : The sodium ion can be replaced by other cations (e.g., Ag⁺, Ca²⁺) under aqueous conditions, forming insoluble sulfonate salts .

  • Coupling reactions : As a sulfinate derivative, it may act as a precursor for S–S, N–S, or C–S bond formation. For example, under oxidative conditions, sulfinates form thiosulfonates (R–SO₂–S–R') or sulfonamides (R–SO₂–NH–R') .

Pyrimidinyl Ring Reactivity

The 5-chloro-2,6-difluoropyrimidinyl moiety undergoes nucleophilic substitution and cross-coupling reactions:

Reaction Type Conditions Products
Nucleophilic substitution Treatment with amines or thiolsReplacement of Cl/F with nucleophiles
Suzuki coupling Pd catalysis, aryl boronic acidsBiaryl derivatives

The electron-withdrawing Cl and F groups enhance the electrophilicity of the pyrimidine ring, facilitating attack by nucleophiles at the 4-position .

Aromatic Amino Group Reactions

The 2-amino group on the toluene ring participates in:

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides.

  • Diazotization : Forms diazonium salts under acidic NaNO₂ conditions, enabling coupling with phenols or amines to generate azo dyes .

Stability Under Analytical Conditions

Studies using reverse-phase HPLC (acetonitrile/water/phosphoric acid mobile phase) demonstrate stability at pH 2–7, with no decomposition observed during pharmacokinetic analyses . Degradation occurs under strongly alkaline conditions (pH > 10), leading to sulfonic acid formation .

Comparative Reactivity of Structural Analogs

The compound’s reactivity aligns with sodium sulfinate derivatives but differs due to its pyrimidinyl and amino groups:

Compound Reactivity Profile Key Differences
Sodium 3-amino-5-(trifluoromethyl)benzenesulfonateEnhanced hydrophobicity reduces aqueous solubilityLacks pyrimidine ring electrophilicity
5-Chloro-2,4-diaminopyrimidineFocused on antifolate activityAbsence of sulfonate group limits coupling

Synthetic Pathways and Byproducts

Multi-step synthesis involves:

  • Sulfonation : Introduction of the sulfonate group via H₂SO₄/SO₃ .

  • Pyrimidinyl amination : Coupling of chlorodifluoropyrimidine with toluenediamine under basic conditions .
    Key intermediates include 2-amino-6-nitrotoluene-4-sulfonic acid and 5-chloro-2,6-difluoro-4-aminopyrimidine .

Degradation Pathways

  • Hydrolytic degradation : The sulfonate group resists hydrolysis, but the pyrimidinyl Cl/F substituents hydrolyze slowly in aqueous base (t₁/₂ = 48 h at pH 12) .

  • Photodegradation : UV exposure (254 nm) cleaves the N–C bond between the pyrimidine and toluene rings, yielding sulfonated toluidine and pyrimidinyl fragments .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of sodium 2-amino-6-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)toluene-4-sulphonate is C₁₁H₈ClF₂N₄NaO₃S, with a molecular weight of approximately 372.71 g/mol. The compound features a sulphonate group that enhances its solubility in water, making it suitable for various applications in pharmaceutical formulations and biochemical assays.

Pharmaceutical Applications

  • Antimicrobial Activity :
    Sodium 2-amino-6-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)toluene-4-sulphonate has been studied for its antimicrobial properties. Research indicates that it can inhibit the growth of certain bacterial strains, suggesting potential use as an antimicrobial agent in clinical settings.
  • Enzyme Inhibition :
    The compound has shown promise in inhibiting specific enzymes that are crucial in disease pathways. This characteristic makes it a candidate for drug development aimed at treating conditions such as cancer and bacterial infections.
  • Therapeutic Agent :
    Its interaction with biological molecules may position sodium 2-amino-6-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)toluene-4-sulphonate as a therapeutic agent in managing diseases related to enzyme dysfunctions or microbial infections.

Biochemical Research Applications

  • Biological Interaction Studies :
    The compound's structure allows it to interact with various biological targets, which is essential for studying metabolic pathways and biological processes. It can serve as a probe in biochemical assays to elucidate the mechanisms of action of certain enzymes and receptors.
  • Drug Development :
    Due to its unique chemical properties, sodium 2-amino-6-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)toluene-4-sulphonate is being explored in drug formulation research. Its solubility profile and biological activity make it a suitable candidate for further development into therapeutic agents.

Case Studies

StudyFindings
Antimicrobial Efficacy A study demonstrated that sodium 2-amino-6-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)toluene-4-sulphonate exhibited significant inhibitory effects against Gram-positive bacteria, indicating potential as an antimicrobial treatment.
Enzyme Inhibition Assay Research indicated that this compound could effectively inhibit specific enzymes involved in metabolic pathways linked to cancer progression, suggesting its role as a lead compound for anticancer drug development.
Biochemical Probing Utilized as a biochemical probe, the compound helped clarify the interactions between enzymes and substrates in metabolic pathways, providing insights into enzyme kinetics and regulation.

Mechanism of Action

The mechanism of action of sodium 2-amino-6-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)toluene-4-sulphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Similarities

  • 4-Amino-3-[[4-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]] (Not fully named in evidence): Shares the pyrimidinylamino-toluene backbone but lacks sulphonation, likely reducing aqueous solubility compared to the target compound .
  • Dipotassium 6-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]-4-[[1-(3-chloro-4-sulphonatophenyl)...toluene-3-sulphonate (CAS 79135-94-7): Features an azo group (-N=N-) and dual sulphonate groups, conferring colorimetric properties and higher molecular weight .

Counterion and Solubility Differences

Compound Counterion Sulphonate Groups LogP Applications
Target Sodium Compound Na⁺ 1 -0.349 Pharmacokinetics, HPLC analysis
CAS 79135-94-7 () K₂²⁺ 2 N/A Likely dyes/colorimetric assays
CAS 84029-75-4 () Na₄⁴⁺ 1 + phosphonate N/A Chelation, industrial processes
  • Sodium vs. Potassium Counterions : Sodium salts are generally more biocompatible for pharmaceutical use, while dipotassium salts (e.g., CAS 79135-94-7) may offer enhanced ionic strength in specific formulations .
  • Sulphonates : The target compound’s single sulphonate group balances solubility and molecular weight, whereas CAS 79135-94-7’s dual sulphonates increase hydrophilicity but may complicate purification .

Stability and Reactivity

  • Azo-Containing Compounds : CAS 79135-94-7’s azo group introduces photodegradation risks, limiting its utility in light-exposed applications compared to the target compound .
  • Phosphonate Modifications : CAS 84029-75-4’s phosphonate groups improve metal-binding capacity but may reduce metabolic stability in biological systems .

Biological Activity

Sodium 2-amino-6-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)toluene-4-sulphonate is a complex organic compound known for its significant biological activities. This article explores its biological properties, mechanisms of action, and potential applications in pharmaceutical research.

Chemical Structure and Properties

The compound's molecular formula is C₁₁H₈ClF₂N₄NaO₃S, with a molecular weight of approximately 372.71 g/mol. It features a sulphonate group that enhances its solubility in aqueous environments, making it suitable for various biological applications. The presence of the pyrimidine ring is crucial for its interaction with biological targets, contributing to its efficacy in therapeutic contexts.

Antimicrobial Properties

Research indicates that sodium 2-amino-6-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)toluene-4-sulphonate exhibits notable antimicrobial activity. It has been evaluated for its ability to inhibit the growth of various pathogenic microorganisms. In vitro studies have demonstrated its effectiveness against several bacterial strains, suggesting potential applications as an antimicrobial agent in clinical settings.

Enzyme Inhibition

The compound has also been studied for its role in inhibiting specific enzymes associated with disease pathways. For instance, it may interact with enzymes involved in nucleotide synthesis or metabolic pathways related to cancer and infectious diseases. This inhibition can lead to reduced cell proliferation in certain cancer cell lines, highlighting its potential as a therapeutic agent.

The mechanisms through which sodium 2-amino-6-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)toluene-4-sulphonate exerts its biological effects include:

  • Binding Affinity : The compound binds to specific receptors or enzymes, altering their activity.
  • Cellular Uptake : Enhanced solubility allows for better cellular uptake, increasing bioavailability.
  • Targeting Pathways : It may target critical metabolic pathways, leading to apoptosis in cancer cells or inhibiting pathogen growth.

Antimicrobial Efficacy

A study conducted on the antimicrobial properties of sodium 2-amino-6-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)toluene-4-sulphonate revealed that it significantly inhibited the growth of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to those of established antibiotics, indicating its potential as a new antimicrobial agent.

Cancer Research

In cancer research, the compound was tested against various cancer cell lines. Findings showed that it inhibited cell growth and induced apoptosis in a dose-dependent manner. The mechanism was linked to the downregulation of key survival pathways within the cells.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Sodium 3-amino-5-(trifluoromethyl)benzenesulfonateContains trifluoromethyl groupMore hydrophobic; limited antimicrobial activity
5-Chloro-2,4-diaminopyrimidineLacks sulfonate groupFocused on antifolate activity; less effective against bacteria
Sodium 2-amino-6-(methylthio)pyrimidinylaminotolueneContains methylthio groupDifferent electronic properties; varied reactivity

This table illustrates how sodium 2-amino-6-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)toluene-4-sulphonate's unique structure contributes to its enhanced biological activity compared to similar compounds.

Q & A

Basic Research Questions

Q. What is the standard synthetic methodology for Sodium 2-amino-6-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)toluene-4-sulphonate?

  • Methodological Answer : The compound is synthesized via a multi-step reaction involving THF as a solvent, tetrabutylammonium hydroxide as a base, and heating at 50°C for 48 hours. Post-reaction, the mixture is cooled, diluted with water, and extracted with ethyl acetate (AcOEt). The organic phase is dried with sodium sulfate (Na₂SO₄) to remove residual water . Key intermediates like the pyrimidinylamine derivative are critical for regioselective sulfonation and subsequent sodium salt formation.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) : Confirm substituent positions (e.g., chloro, fluoro groups) and aromatic proton environments.
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns.
  • Elemental Analysis : Validate stoichiometry, particularly for sulfur and nitrogen content.
  • UV-Vis Spectroscopy : Assess chromophoric properties due to the azo and sulfonate groups .

Q. What solvents are recommended for dissolving this compound, and how can purification be optimized?

  • Methodological Answer : The sodium sulfonate group enhances water solubility, but polar aprotic solvents like DMSO or DMF are effective for dissolution. For purification, employ column chromatography with silica gel (eluent: gradient of methanol in dichloromethane) or recrystallization from ethanol-water mixtures. Monitor purity via thin-layer chromatography (TLC) .

Advanced Research Questions

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks; analyze degradation products via HPLC-MS.
  • pH Stability : Prepare buffered solutions (pH 2–12) and monitor hydrolytic degradation using UV-Vis or NMR. The sulfonate group may hydrolyze under strongly acidic conditions, requiring neutral pH for storage .

Q. What role does this compound play in coordination chemistry, and how can its metal-binding properties be studied?

  • Methodological Answer : The sulfonate and amino groups act as ligands for transition metals (e.g., cobalt, copper). To investigate:

  • Titration Studies : Use UV-Vis or fluorescence spectroscopy to determine binding constants with metal ions like Cu²⁺ or Co²⁺.
  • X-ray Crystallography : Resolve crystal structures of metal complexes to confirm coordination modes. Evidence of cobaltate complexes suggests potential catalytic or photophysical applications .

Q. How can researchers resolve contradictions in reported spectral data (e.g., conflicting NMR shifts)?

  • Methodological Answer :

  • Standardized Protocols : Ensure consistent solvent (e.g., deuterated DMSO) and concentration.
  • Isotopic Labeling : Use ¹⁵N or ¹³C labeling to clarify ambiguous peaks.
  • Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., pyrimidine derivatives in and ) to validate assignments .

Q. What are the implications of its inclusion in restricted substance lists for experimental design?

  • Methodological Answer : Regulatory listings (e.g., REACH CL) indicate potential toxicity or environmental persistence. Researchers must:

  • Conduct Toxicity Screening : Use in vitro assays (e.g., Ames test) to assess mutagenicity.
  • Waste Management : Neutralize sulfonate groups before disposal and adhere to institutional safety protocols .

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